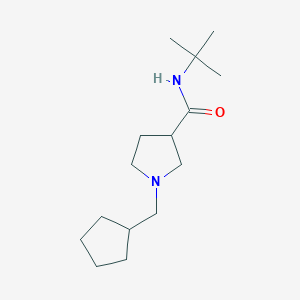

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide

Description

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide is a synthetic pyrrolidine derivative characterized by a carboxamide functional group at the 3-position of the pyrrolidine ring, a tert-butyl substituent on the nitrogen atom, and a cyclopentylmethyl moiety at the 1-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways. Its synthesis typically involves reductive amination or coupling reactions to introduce the cyclopentylmethyl and tert-butyl groups .

Properties

IUPAC Name |

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O/c1-15(2,3)16-14(18)13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVIRWWDWTUDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)CC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide typically involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient, versatile, and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting specific biological pathways.

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural and functional distinctiveness is best understood through comparison with analogous pyrrolidine derivatives. Below is a detailed analysis based on structural motifs, synthetic routes, and reported applications.

Structural Comparison

Key Observations :

- Cycloalkyl vs. Aromatic Substituents : Unlike pyridine- or indole-containing analogs , the target compound features a cyclopentylmethyl group, which enhances lipophilicity and may influence membrane permeability.

- Carboxamide vs.

- N-Substituent : The tert-butyl group at the pyrrolidine nitrogen is a common motif in analogs, offering steric bulk to modulate receptor binding .

Biological Activity

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butyl group and a cyclopentylmethyl substituent. This configuration contributes to its distinct steric and electronic characteristics, which are essential for its interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The pyrrolidine structure allows it to efficiently explore the pharmacophore space, enhancing its binding affinity and selectivity. The compound's mechanism may involve modulation of signal transduction pathways or direct inhibition of enzyme activity.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations. For instance, in studies involving breast cancer cell lines, the compound showed a reduction in cell viability by over 50% at concentrations as low as 10 µM .

Antiviral Properties

In addition to its antitumor activity, this compound has been investigated for potential antiviral effects. Preliminary findings suggest that it may inhibit viral replication by interfering with early stages of the viral lifecycle, although further studies are needed to elucidate the precise mechanisms involved .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 10 | |

| Antiviral | DENV2 | 3.03 | |

| Cytotoxicity | Various cancer cells | 0.69–22 |

Study 1: Antitumor Effects in Breast Cancer Models

A systematic study evaluated the antitumor effects of this compound using MDA-MB-231 cells. The compound was administered daily for three days, resulting in a significant decrease in cell viability (55% reduction) at a concentration of 10 µM. This study highlights the potential of this compound as a therapeutic agent in breast cancer treatment .

Study 2: Inhibition of Viral Replication

Another study assessed the antiviral properties of the compound against dengue virus serotype 2 (DENV2). The results indicated an IC50 value of 3.03 µM, suggesting that the compound effectively inhibits viral replication without exhibiting significant cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.